![molecular formula C17H21N3OS B2851517 3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine CAS No. 2309588-60-9](/img/structure/B2851517.png)
3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole ring, and a methylsulfanylphenyl group
Méthodes De Préparation
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their coupling. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the Piperidine Ring: This can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings with the methylsulfanylphenyl group using reagents such as palladium catalysts under specific conditions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, where nucleophiles like halides or amines can replace the sulfur atom.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine include:
[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-chlorophenyl)methanone: This compound has a similar structure but with a chlorine atom instead of a methylsulfanyl group.
[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-fluorophenyl)methanone: This compound has a fluorine atom in place of the methylsulfanyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-19-11-15(10-18-19)14-6-4-8-20(12-14)17(21)13-5-3-7-16(9-13)22-2/h3,5,7,9-11,14H,4,6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIBGJXQVTXZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
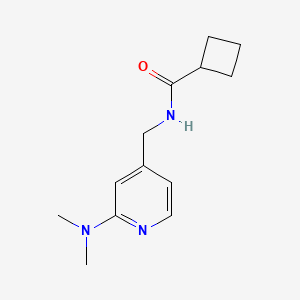
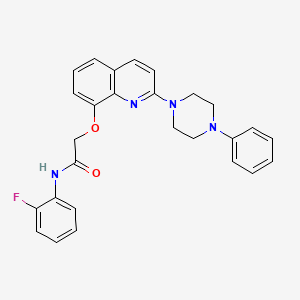
![9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2851443.png)
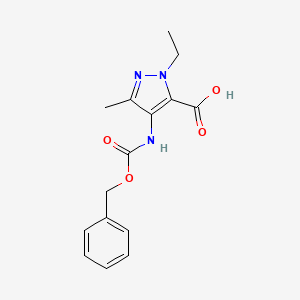
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2851446.png)
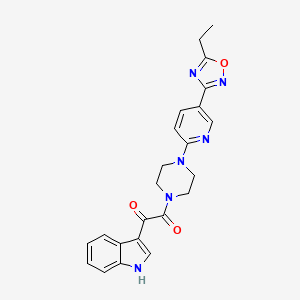
![2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2851448.png)
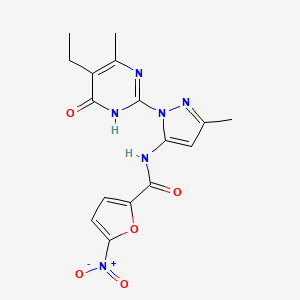
![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2851450.png)
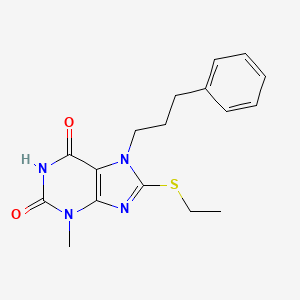
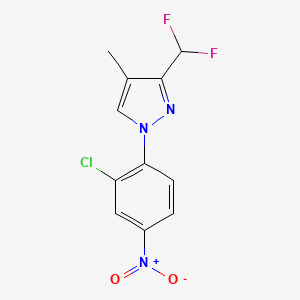
![N-[2-(2-fluorophenoxy)ethyl]acetamide](/img/structure/B2851453.png)
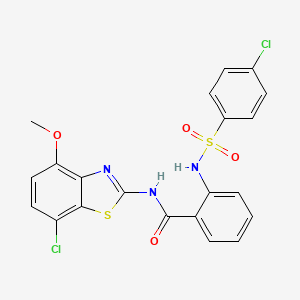
![1-(4-methoxybenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2851457.png)
